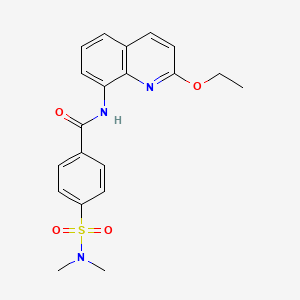

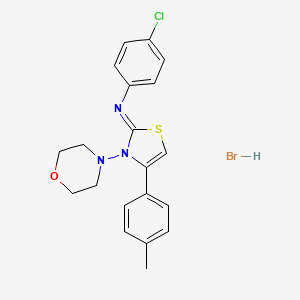

![molecular formula C9H9F3N4O2S B2361735 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034419-51-5](/img/structure/B2361735.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide” belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse pharmacological activities, including antimicrobial and antifungal effects .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis can be performed under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a triazole ring fused with a pyridine ring . This structure allows these compounds to form specific interactions with different target receptors .Applications De Recherche Scientifique

- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold. These compounds were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- In vitro antibacterial assays revealed that some of these derivatives exhibit moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .

- Other trifluoromethyl-1,2,4-triazole derivatives have been explored as anticonvulsant drugs . While specific studies on our compound are limited, its structural similarity suggests potential in this area.

- A related compound, 22i , bearing a similar scaffold, exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also demonstrated potent c-Met kinase inhibition ability at the nanomolar level .

- Researchers have synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials. Although not directly related to our compound, this highlights the versatility of triazolo derivatives in diverse applications .

Antibacterial Activity

Anticonvulsant Properties

Anti-Tumor Activity

Energetic Materials

Orientations Futures

The 1,2,4-triazolo[4,3-a]pyridine derivatives, including “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide”, have shown promising pharmacological activities, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities and developing more potent derivatives .

Mécanisme D'action

Target of Action

The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in cell proliferation, motility, and morphogenesis, while VEGFR-2 is a key player in angiogenesis .

Mode of Action

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and survival . Molecular docking and dynamics simulations suggest that this compound binds to c-Met and VEGFR-2 proteins in a manner similar to foretinib .

Biochemical Pathways

The compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell proliferation, survival, and angiogenesis . This results in the inhibition of tumor growth and metastasis.

Result of Action

The action of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide results in the inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Propriétés

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4O2S/c1-19(17,18)13-5-7-14-15-8-6(9(10,11)12)3-2-4-16(7)8/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGQOWFONMHERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

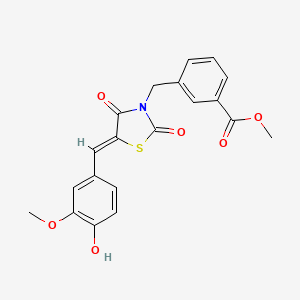

![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2361654.png)

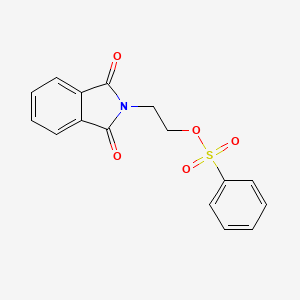

![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)

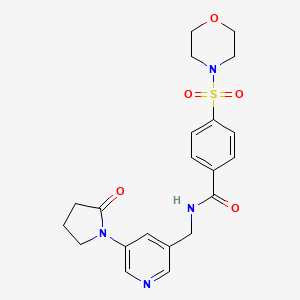

![4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2361658.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea](/img/structure/B2361668.png)

![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)